molecular formula C25H15Cl2NO7S2 B15078783 bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

Cat. No.: B15078783
M. Wt: 576.4 g/mol
InChI Key: CQYRFVGAHAQTPV-UHFFFAOYSA-N
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Description

bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a synthetic organic compound featuring a fluorene core substituted with a hydroxyimino group at the 9-position and sulfonate esters at the 2- and 7-positions. The sulfonate groups are further functionalized with 4-chlorophenyl substituents. This compound is structurally related to ferroptosis-inducing agents such as FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide), which targets glutathione peroxidase 4 (GPX4) degradation .

Properties

Molecular Formula

C25H15Cl2NO7S2

Molecular Weight

576.4 g/mol

IUPAC Name

bis(4-chlorophenyl) 9-hydroxyiminofluorene-2,7-disulfonate

InChI

InChI=1S/C25H15Cl2NO7S2/c26-15-1-5-17(6-2-15)34-36(30,31)19-9-11-21-22-12-10-20(14-24(22)25(28-29)23(21)13-19)37(32,33)35-18-7-3-16(27)4-8-18/h1-14,29H

InChI Key

CQYRFVGAHAQTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves the condensation reaction of 9-fluorenone with 4-chlorophenyl sulfonic acid derivatives. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions often include elevated temperatures and the presence of a strong acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, amine, and substituted derivatives of the original compound.

Scientific Research Applications

Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer activity.

Comparison with Similar Compounds

Key Structural Features :

  • Fluorene backbone : Provides rigidity and planar aromaticity for π-π interactions.
  • Hydroxyimino group (C=N-OH): Likely critical for redox activity and binding to biological targets like GPX4 .
  • Sulfonate esters : Enhance solubility compared to sulfonamide derivatives but reduce cellular uptake efficiency .
  • 4-Chlorophenyl substituents : Increase logP (lipophilicity) and metabolic stability compared to alkyl or alkoxy variants .

Comparison with Similar Compounds

Structural Analogues of Fluorene-2,7-Disulfonate Derivatives

The following table summarizes key structural and physicochemical differences between bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate and related compounds:

Compound Name Substituents (R) Functional Group Molecular Formula Molecular Weight (g/mol) logP Biological Activity/Notes
This compound 4-ClPh Sulfonate ester C27H18Cl2N2O7S2 617.43 ~4.5* Potential ferroptosis inducer (inference from FIN56)
bis(4-methylphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate 4-MePh Sulfonate ester C29H24N2O7S2 585.63 ~3.7 Higher solubility than Cl variant; untested activity
bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate 4-OMePh Sulfonate ester C27H22O8S2 538.58 ~2.8 No hydroxyimino group; lower redox activity
N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (FIN56) Cyclohexyl Sulfonamide C27H34N4O5S2 558.71 ~5.2 Confirmed GPX4 degrader; induces ferroptosis
9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide 1-phenylethyl Sulfonamide C29H27N3O5S2 585.67 ~4.1 Enhanced cellular uptake due to bulky substituents

*Estimated based on substituent contributions.

Functional Group Impact on Activity

  • Sulfonate esters vs. Sulfonamides : Sulfonamides (e.g., FIN56) generally exhibit better cellular permeability due to reduced polarity compared to sulfonate esters . However, sulfonates may have improved solubility in aqueous formulations .

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing groups (e.g., 4-Cl) : Increase logP and metabolic stability but may reduce solubility. The 4-chlorophenyl variant has a higher predicted logP (~4.5) than the 4-methyl (~3.7) or 4-methoxy (~2.8) analogs .
  • Bulkier substituents (e.g., 1-phenylethyl) : Enhance membrane interaction but may sterically hinder target binding .

Biological Activity

Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a synthetic compound with significant potential in biological applications. Its unique chemical structure, characterized by a fluorene backbone and multiple functional groups, allows for diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H16Cl2N2O6S2, with a molecular weight of approximately 576.4 g/mol. The structure includes:

  • Fluorene Backbone : Provides a hydrophobic environment for interactions with proteins.
  • Chlorophenyl Groups : Enhance lipophilicity and facilitate binding to hydrophobic pockets in enzymes and receptors.
  • Hydroxyimino Group : Capable of forming hydrogen bonds with biological molecules, influencing their activity.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Signal Transduction Modulation : By interacting with receptors or signaling proteins, it may alter cellular signaling pathways.
  • Antioxidant Activity : The hydroxyimino group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., A549, MDA-MB-231).
AntimicrobialShows activity against multidrug-resistant bacterial strains.
Enzyme InteractionInhibits dihydrofolate reductase (DHFR), disrupting DNA synthesis in cancer cells.
AntioxidantPotential to reduce oxidative stress through free radical scavenging.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results demonstrated significant inhibition of cell viability compared to control groups, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : Research highlighted the compound's ability to inhibit DHFR, an essential enzyme for DNA synthesis. This inhibition leads to increased phosphorylation of cyclin-dependent kinase complexes, blocking cell cycle progression and promoting apoptosis in cancer cells .
  • Antimicrobial Effects : Another investigation revealed that this compound displayed antimicrobial properties against various resistant bacterial strains, indicating its potential use in treating infections caused by multidrug-resistant organisms .

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